Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-
Description
The compound Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-] (hereafter referred to as the "target compound") is an organotin derivative featuring a central tetrachlorinated phenylene core linked via carbonyloxy groups to two tributylstannane moieties. The tetrachloro substitution on the phenylene ring enhances electron-withdrawing characteristics, which may influence reactivity and stability compared to non-halogenated analogs.
Properties
CAS No. |
31430-86-1 |
|---|---|
Molecular Formula |
C32H54Cl4O4Sn2 |
Molecular Weight |
882.0 g/mol |
IUPAC Name |
bis(tributylstannyl) 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C8H2Cl4O4.6C4H9.2Sn/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;6*1-3-4-2;;/h(H,13,14)(H,15,16);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
BQHRYDKHQXDUBU-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with tributyltin oxide. The reaction is typically carried out in an organic solvent such as toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Scientific Research Applications
Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organotin compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Aromatic Cores
[(Phthaloylbis(oxy)]bis(tributylstannane) (CAS 4782-29-0)
- Structure : Replaces the tetrachlorophenylene core with a phthaloyl (1,2-dicarboxybenzene) group.
- Key Differences : The phthaloyl group lacks halogen substitution, reducing electron deficiency compared to the target compound. This may lower thermal stability but improve solubility in polar solvents.
- Applications : Used as a polymer additive or catalyst precursor due to its robust aromatic framework .
Tributyl((4-hexylphenyl)ethynyl)stannane
Tributylstannane Derivatives with Ester Linkages
Tributyl (lauroyloxy) stannane (CAS 3090-36-6)
- Structure : Contains a lauroyloxy (C12 fatty acid ester) group.
- Key Differences : The long alkyl chain increases hydrophobicity, making it ideal for hydrophobic polymer matrices. Lacks aromaticity, reducing rigidity.
- Applications : Used as a plastic stabilizer or coating additive .
Tributyl (methacryloyloxy) stannane (CAS 2155-70-6)
- Structure : Methacryloyloxy group provides a reactive vinyl site.
- Key Differences : Enables polymerization or cross-linking, unlike the target compound.
- Applications: Functional monomer in tin-containing polymers .
Key Research Findings and Data
Mesophase Behavior and Molecular Geometry
Evidence from liquid crystal studies highlights that linear molecular geometry (as seen in the target compound) promotes mesophase formation, whereas bent or star-shaped analogs fail to exhibit liquid crystalline properties .
Electronic and Environmental Properties
- Toxicity: Tributyltin compounds (e.g., Tributyltin, CAS 56573-85-4) are notoriously toxic, but the target compound’s chlorine substituents may further elevate environmental persistence .
Comparative Data Table
| Compound Name | CAS Number | Central Group | Key Substituents | Applications |
|---|---|---|---|---|
| Target Compound | - | Tetrachlorophenylene | Bis(carbonyloxy), tributyl | Liquid crystals, electronic materials |
| [(Phthaloylbis(oxy)]bis(tributylstannane) | 4782-29-0 | Phthaloyl | Bis(oxy), tributyl | Polymer additives, catalysts |
| Tributyl (lauroyloxy) stannane | 3090-36-6 | Lauroyloxy | Tributyl | Plastic stabilizers, coatings |
| Tributyl((4-hexylphenyl)ethynyl)stannane | - | Hexylphenyl-ethynyl | Ethynyl, tributyl | Conjugated materials, synthesis |
| Dimethyl 2,3,5,6-tetrachloro-1,4-benzenedicarboxylate | - | Tetrachlorophenylene | Methyl ester | Herbicides (DCPA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
